

Crystal Structure Analysis of N-(4-bromophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(4-bromophenyl)urea**

Cat. No.: **B154420**

[Get Quote](#)

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of **N-(4-bromophenyl)urea** ($C_7H_7BrN_2O$), a key organic intermediate. The document details the synthesis and crystallization protocols, X-ray diffraction data collection, and an in-depth analysis of the molecular and supramolecular structure. Key quantitative data, including crystallographic parameters, bond lengths, and hydrogen bonding geometry, are summarized in structured tables. The experimental workflow and hydrogen bonding network are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

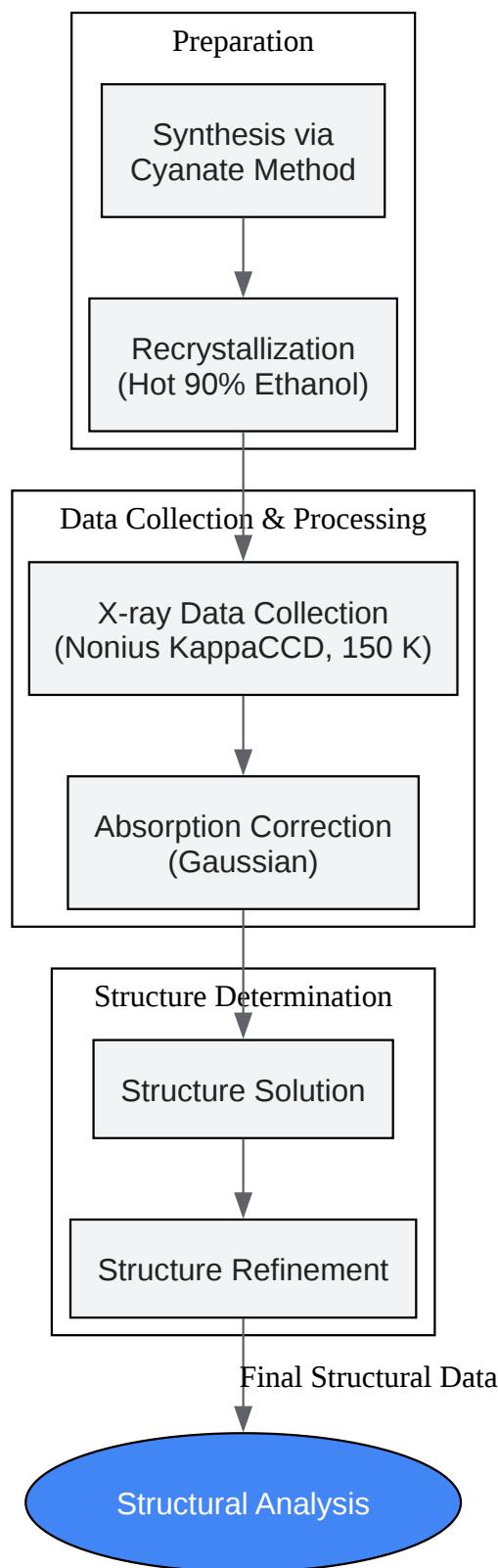
Experimental Protocols

1.1. Synthesis of N-(4-bromophenyl)urea

The synthesis of **N-(4-bromophenyl)urea** is typically achieved through the reaction of 4-bromoaniline with a cyanate salt in an acidic medium.^{[1][2]}

- Materials: 4-bromoaniline, sodium cyanate, glacial acetic acid, water.
- Procedure:
 - Dissolve 4-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 ml) and water (480 ml) at 35°C.^[2]
 - Prepare a separate solution of sodium cyanate (1 mole) in water (450 ml) at 35°C.^[2]

- Slowly add approximately 50 ml of the sodium cyanate solution to the 4-bromoaniline solution with stirring until a white crystalline precipitate forms.[2]
- Add the remainder of the sodium cyanate solution quickly with vigorous agitation. The temperature of the mixture will rise as the product rapidly separates.[2]
- Continue stirring the resulting thick suspension for 10 minutes, then let it stand at room temperature for 2-3 hours.[2]
- Dilute the mixture with 200 ml of water and cool to 0°C.[2]
- Collect the crude **N-(4-bromophenyl)urea** product by suction filtration, wash with water, and dry.[2]


1.2. Crystallization for X-ray Analysis

Single crystals suitable for X-ray diffraction can be obtained through recrystallization.

- Solvent: Hot 90% ethanol.[1]
- Procedure:
 - Dissolve the crude **N-(4-bromophenyl)urea** in a minimal amount of hot 90% ethanol to create a saturated solution.
 - Allow the solution to cool slowly to room temperature.
 - As the solution cools, single crystals of the purified compound will form.
 - Isolate the crystals by filtration.

X-ray Crystallography Workflow

The determination of the crystal structure involves a standard workflow from data collection to structure refinement. Data for **N-(4-bromophenyl)urea** was collected at a low temperature (150 K) to minimize thermal motion.[1]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure analysis of **N-(4-bromophenyl)urea**.

Crystal and Molecular Structure

3.1. Crystallographic Data

N-(4-bromophenyl)urea crystallizes in the monoclinic space group $P2_1$.^[1] The benzene ring and the urea moiety are essentially planar, but they are rotated with respect to each other by a significant dihedral angle.^[1] Key crystallographic data and refinement details are presented in Table 1.

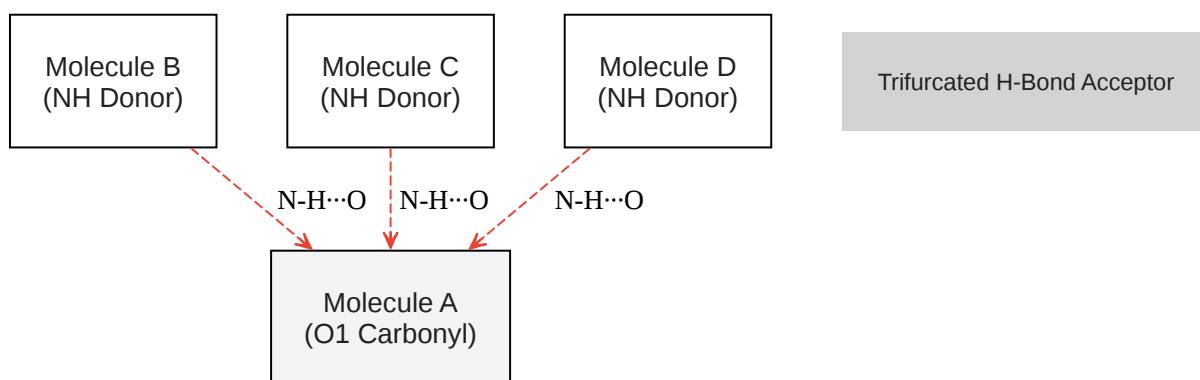
Table 1. Crystal Data and Structure Refinement for **N-(4-bromophenyl)urea**.^[1]

Parameter	Value
Chemical Formula	<chem>C7H7BrN2O</chem>
Molecular Weight (g/mol)	215.06
Crystal System	Monoclinic
Space Group	$P2_1$
a (Å)	4.6033 (2)
b (Å)	5.3915 (2)
c (Å)	15.9444 (8)
β (°)	97.994 (3)
Volume (Å ³)	391.87 (3)
Z	2
Temperature (K)	150
Radiation	Mo K α ($\lambda = 0.71073$ Å)
Absorption Correction	Gaussian
Reflections (Collected)	5026

| Reflections (Independent) | 1771 |

3.2. Molecular Conformation

The molecular structure reveals that both the urea group and the benzene ring are individually planar.^[1] A notable feature is the dihedral angle of 47.8 (1) $^{\circ}$ between the mean planes of these two moieties.^[1] This twist is a significant conformational characteristic of the molecule.


Table 2. Selected Bond Angles for **N-(4-bromophenyl)urea**.^[1]

Atoms	Angle (°)
N1—C1—C2	121.5 (2)

| N1—C1—C6 | 118.8 (3) |

3.3. Supramolecular Assembly and Hydrogen Bonding

The crystal packing of **N-(4-bromophenyl)urea** is primarily governed by intermolecular N—H \cdots O hydrogen bonds.^[1] A key feature of this structure is the trifurcated acceptor role of the carbonyl oxygen atom (O1). This single oxygen atom accepts hydrogen bonds from the NH protons of three neighboring molecules.^[1] This extensive hydrogen bonding network results in the formation of layers that are oriented parallel to the ab plane of the unit cell.^[1]

[Click to download full resolution via product page](#)

Caption: Logical relationship of the trifurcated hydrogen bonding involving the carbonyl oxygen.

The specific geometry of these hydrogen bonds is crucial for the stability of the crystal lattice.

Table 3. Hydrogen Bond Geometry (Å, °) for **N-(4-bromophenyl)urea**.[\[1\]](#)

D—H···A	D—H (Å)	H···A (Å)	D···A (Å)	D—H···A (°)
N2—H2A···O1i	0.88	2.11	2.977 (3)	169
N2—H2B···O1ii	0.88	2.22	3.090 (3)	170
N1—H1···O1iii	0.88	2.52	3.190 (3)	134

Symmetry codes: (i) x-1, y, z; (ii) -x+1, y+1/2, -z+1; (iii) x, y+1, z

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Crystal Structure Analysis of N-(4-bromophenyl)urea: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154420#n-4-bromophenyl-urea-crystal-structure-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com